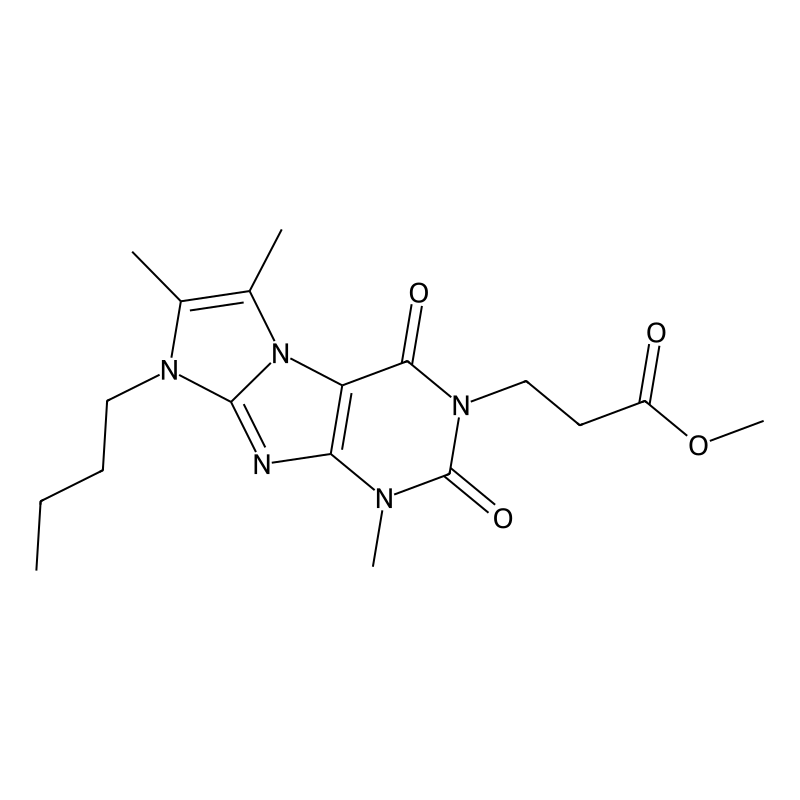

Methyl 3-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Indole Derivatives

Scientific Field: Chemistry, Pharmacology

Application: Indole derivatives are significant in natural products and drugs. They play a main role in cell biology .

Methods of Application: The synthesis of indole derivatives involves various chemical reactions, including the Sonogashira reaction .

Results: Indole derivatives have shown various biologically vital properties. They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Imidazole Containing Compounds

Application: Imidazole is a five-membered heterocyclic moiety that is the basic core of some natural products such as histidine, purine, histamine and DNA based structures .

Methods of Application: The synthesis of imidazole containing compounds involves various chemical reactions .

Results: The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Molecular Structure Analysis

The compound's name provides some information about its structure. It contains a purine core (4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol) with a butyl group (C4H9) attached at the 6th position. A methyl group (CH3) is attached to the 2nd position, and a propanoic acid chain (CH2CH2COOH) is linked through an ester linkage (COO) to the 3rd position.

Chemical Reactions Analysis

Hydrolysis

The ester bond (COO) could be broken down by water (H2O) in the presence of an acid or base catalyst to yield methyl propanoate (CH3CH2COOCH3) and the corresponding purine acid.

Decarboxylation

Under strong heating conditions, the propanoic acid chain might lose carbon dioxide (CO2) to form a ketone functional group at the 3rd position.